Hydroxylamine-O-sulfonic acid

Description

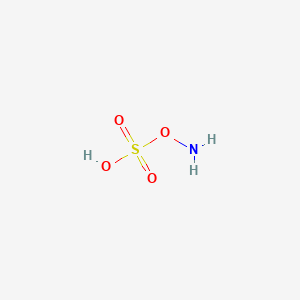

Structure

3D Structure

Properties

IUPAC Name |

amino hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO4S/c1-5-6(2,3)4/h1H2,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPBABKTKYNPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883542 | |

| Record name | Sulfuric acid, monoazanyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige hygroscopic powder; [Aldrich MSDS] White hygroscopic solid; [Alfa Aesar MSDS] | |

| Record name | Hydroxylamine-O-sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2950-43-8 | |

| Record name | Hydroxylamine-O-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2950-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine-O-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002950438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monoazanyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monoazanyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine-O-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Hydroxylamine-O-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine-O-sulfonic acid (HOSA), a structurally simple yet highly reactive inorganic compound, has carved a significant niche in synthetic chemistry. With the molecular formula H₃NO₄S, it is most accurately represented as a zwitterion, ⁺H₃NOSO₃⁻. This white, water-soluble, and hygroscopic solid serves as a versatile reagent for the introduction of amino groups (-NH₂) and is instrumental in a variety of organic transformations, including the conversion of aldehydes to nitriles and alicyclic ketones to lactams. Its utility extends to the synthesis of diverse nitrogen-containing heterocycles, making it a valuable tool in medicinal chemistry and drug development. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of Hydroxylamine-O-sulfonic acid.

Discovery and History

The journey of Hydroxylamine-O-sulfonic acid began in the early 20th century. The first documented synthesis of this compound was achieved in 1925 by F. Sommer, O. Schulz, and M. Nassau . Their pioneering work, published in the "Zeitschrift für anorganische und allgemeine Chemie," detailed the preparation of HOSA by reacting hydroxylammonium sulfate (B86663) with chlorosulfonic acid. This foundational discovery laid the groundwork for future investigations into the compound's properties and synthetic utility.

Over the decades, the synthesis of HOSA has been refined and adapted for both laboratory and industrial scales. A significant milestone in its methodological evolution was the publication of a detailed and reliable procedure in the esteemed collection, Organic Syntheses. This procedure, which also utilizes the reaction of hydroxylamine (B1172632) sulfate with chlorosulfonic acid, provided the chemical community with a standardized and accessible method for preparing HOSA. Concurrently, industrial processes were developed, often favoring the use of oleum (B3057394) (fuming sulfuric acid) over the more expensive and hazardous chlorosulfonic acid for the sulfonation of hydroxylamine. Various patents throughout the years have further optimized the manufacturing process, focusing on improving yield, purity, and safety.

Physicochemical and Quantitative Data

The physical and chemical properties of Hydroxylamine-O-sulfonic acid are crucial for its handling and application in synthesis. Below is a compilation of key quantitative data.

| Property | Value | Reference |

| Molecular Formula | H₃NO₄S | [1] |

| Molar Mass | 113.09 g/mol | [1] |

| Appearance | White crystalline powder/solid | [1] |

| Melting Point | 210 °C (decomposes) | [1][2] |

| Solubility in water | Soluble | [1] |

| pKa | 1.48 | [1] |

| Density | 2.2 g/cm³ (at 20 °C) | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the safe and efficient synthesis of Hydroxylamine-O-sulfonic acid. Two primary methods are presented below, reflecting both the historical and modern laboratory-scale preparations.

Protocol 1: Synthesis from Hydroxylamine Sulfate and Chlorosulfonic Acid

This procedure is adapted from the method described in Organic Syntheses, which is a refinement of the original 1925 discovery.

Materials:

-

Hydroxylamine sulfate ((NH₃OH)₂SO₄)

-

Chlorosulfonic acid (ClSO₃H)

-

Diethyl ether

-

Tetrahydrofuran (B95107) (THF)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Calcium chloride drying tube

-

Ice bath

-

Büchner funnel

Procedure:

-

In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place 26.0 g (0.158 mole) of finely powdered hydroxylamine sulfate.

-

With vigorous stirring, add 60 mL (107 g, 0.92 mole) of chlorosulfonic acid dropwise over 20 minutes. Caution: Hydrogen chloride gas is evolved; this step must be performed in a well-ventilated fume hood.

-

After the addition is complete, heat the resulting pasty mixture in an oil bath at 100°C for 5 minutes with continued stirring.

-

Cool the mixture to room temperature and then place the flask in an ice bath.

-

Slowly add 200 mL of diethyl ether to the stirred mixture over 20–30 minutes. The pasty solid will transform into a colorless powder. Caution: Diethyl ether is highly flammable and reacts exothermically with chlorosulfonic acid; addition must be slow and controlled.

-

Collect the powdered product by suction filtration using a Büchner funnel.

-

Wash the product sequentially with 300 mL of tetrahydrofuran and then 200 mL of diethyl ether.

-

Dry the product to obtain Hydroxylamine-O-sulfonic acid. The typical yield is 34–35 g (95–97%), with a purity of 96–99% as determined by iodometric titration.

Protocol 2: Synthesis from Hydroxylammonium Sulfate and Oleum

This method is commonly employed in industrial settings and is also described in various patents.

Materials:

-

Hydroxylammonium sulfate ((NH₃OH)₂SO₄), solid

-

Oleum (27% m/m SO₃)

-

Glacial acetic acid

Equipment:

-

Four-necked flask with stirrer, thermometer, dropping funnel, and solids dispensing screw

-

Centrifuge or filtration apparatus

Procedure:

-

Charge a 1-L four-necked flask with 50 g of 27% (m/m) oleum.

-

Simultaneously, meter in 940 g of 27% (m/m) oleum and 250 g of solid hydroxylammonium sulfate over 20 minutes while maintaining the temperature at approximately 110°C with stirring.

-

After the addition is complete, continue stirring at 110°C for one hour.

-

Cool the reaction mixture to room temperature.

-

Separate the precipitated Hydroxylamine-O-sulfonic acid from the excess sulfuric acid by centrifugation or filtration. This yields approximately 337 g of crude product with a purity of around 90.3%.

-

Wash the crude product with 750 mL of glacial acetic acid to yield approximately 298 g of 99.9% pure Hydroxylamine-O-sulfonic acid.[4]

-

Store the final product under a dry, inert atmosphere (e.g., nitrogen).[4]

Key Synthetic Applications and Signaling Pathways

Hydroxylamine-O-sulfonic acid is a key reagent in several important organic transformations. The following diagrams, rendered in DOT language, illustrate the logical flow and key intermediates in these reactions.

Synthesis of Hydroxylamine-O-sulfonic Acid

The fundamental reaction for the preparation of HOSA involves the sulfonation of hydroxylamine.

Beckmann Rearrangement of Ketones

HOSA can be used to facilitate the Beckmann rearrangement, converting ketones into amides, a reaction of significant industrial importance.

References

In-depth Technical Guide: The Zwitterionic Structure of Hydroxylamine-O-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxylamine-O-sulfonic acid (HOSA), a versatile reagent in organic synthesis, possesses a fascinating molecular architecture. In its solid state, it exists not as a simple covalent molecule but as a zwitterion, +H3NOSO3−. This in-depth technical guide explores the structural and spectroscopic evidence supporting the zwitterionic nature of HOSA. It provides a comprehensive overview of its synthesis, methods for purity determination, and detailed experimental data from crystallographic and spectroscopic studies. This document is intended to serve as a core reference for researchers utilizing HOSA, providing the foundational knowledge necessary for its effective application in synthetic chemistry and drug development.

Introduction

Hydroxylamine-O-sulfonic acid (HOSA) is an inorganic compound with the molecular formula H3NO4S. While it can be represented by the condensed structural formula H2NOSO3H, extensive experimental evidence confirms that in the solid state, it adopts a zwitterionic structure: +H3NOSO3−.[1] This structural feature is analogous to that of sulfamic acid (+H3NSO3−) and amino acids.[1] HOSA is a white, water-soluble, and hygroscopic solid.[1]

The dual nature of its reactivity, capable of acting as both a nucleophile and an electrophile, makes it a valuable reagent for the introduction of amine groups (–NH2), the conversion of aldehydes to nitriles, and the synthesis of various nitrogen-containing heterocycles.[1] Understanding its zwitterionic structure is paramount to comprehending its reactivity and harnessing its full potential in chemical synthesis.

Synthesis of Hydroxylamine-O-sulfonic Acid

Several methods have been established for the synthesis of HOSA. The two most common laboratory and industrial preparations involve the sulfonation of hydroxylamine (B1172632) using either oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid.

Synthesis via Sulfonation with Oleum

A widely used method for producing HOSA involves the reaction of hydroxylamine sulfate (B86663) with oleum.[1][2]

Reaction:

(NH3OH)2SO4 + 2SO3 → 2 +H3NOSO3− + H2SO4

A detailed experimental protocol for a process to prepare crystalline HOSA is outlined below.

Synthesis via Sulfonation with Chlorosulfonic Acid

An alternative and efficient synthesis of HOSA employs chlorosulfonic acid to sulfonate hydroxylamine sulfate.[1][3]

Reaction:

(NH3OH)2SO4 + 2ClSO3H → 2 +H3NOSO3− + H2SO4 + 2HCl

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section.

Structural Elucidation: The Zwitterionic Nature

The definitive evidence for the zwitterionic structure of HOSA comes from single-crystal X-ray diffraction studies. Spectroscopic methods, including infrared and Raman spectroscopy, further corroborate this structural assignment.

X-ray Crystallography

A single-crystal X-ray diffraction analysis performed by Baenziger, Belt, and Goebel provided conclusive evidence for the zwitterionic structure of HOSA in the solid state.[1][4] The study revealed the precise locations of the atoms and allowed for the determination of bond lengths and angles within the crystal lattice.

Logical Relationship of Crystallographic Analysis

Caption: Workflow of single-crystal X-ray diffraction analysis.

For comparative purposes, the bond lengths and angles of the analogous sulfamic acid zwitterion (+H3NSO3−) in the gas phase have been determined.[5] In this molecule, the N-S bond length is 1.957(23) Å and the NSO angle is 97.6(4)°.[5] It is important to note that these values for the gas phase may differ from those in the solid-state crystal structure of HOSA due to intermolecular interactions.

Spectroscopic Evidence

Vibrational spectroscopy provides further support for the zwitterionic structure of HOSA. The presence of specific vibrational modes corresponding to the functional groups in the +H3NOSO3− structure can be observed in its infrared (IR) and Raman spectra.

-

Infrared (IR) Spectroscopy: The IR spectrum of HOSA is expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the -NH3+ group, as well as the symmetric and asymmetric stretching vibrations of the S-O bonds in the sulfonate group (-SO3−). The absence of a broad O-H stretching band, which would be expected for the H2NOSO3H form, is a key indicator of the zwitterionic structure. An FTIR spectrum of HOSA is available in public databases such as PubChem.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While HOSA is a solid, its NMR spectra can be obtained in a suitable deuterated solvent, such as D2O. In a 1H NMR spectrum in D2O, the protons of the -NH3+ group would be expected to exchange with deuterium, leading to a diminished or absent signal, or a broad peak depending on the exchange rate and pH. The lack of a distinct signal for a sulfonic acid proton (-SO3H) further supports the zwitterionic form in solution.

Purity Determination

The purity of synthesized HOSA can be reliably determined using iodometric titration.[1][3] This method is based on the oxidation of iodide ions (I−) to iodine (I2) by HOSA, followed by the titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.

Reaction Scheme for Iodometric Titration

Caption: Key steps in the iodometric titration of HOSA.

A detailed protocol for this titration is provided in the following section.

Experimental Protocols

Synthesis of Hydroxylamine-O-sulfonic Acid from Hydroxylamine Sulfate and Chlorosulfonic Acid

This procedure is adapted from Organic Syntheses.[3]

-

Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.

-

Reactant Addition: Finely powdered hydroxylamine sulfate (26.0 g, 0.158 mole) is placed in the flask. Chlorosulfonic acid (60 mL, 107 g, 0.92 mole) is added dropwise over 20 minutes with vigorous stirring. Caution: Hydrogen chloride gas is evolved; this should be performed in a fume hood.

-

Heating: After the addition is complete, the flask is placed in a 100°C oil bath for 5 minutes with continued stirring.

-

Cooling and Precipitation: The resulting pasty mixture is cooled to room temperature, and the flask is placed in an ice bath. Diethyl ether (200 mL) is added slowly over 20–30 minutes with stirring. The pasty contents will transform into a colorless powder.

-

Isolation and Washing: The powder is collected by suction filtration on a Büchner funnel. The product is washed sequentially with 300 mL of tetrahydrofuran (B95107) and 200 mL of diethyl ether.

-

Drying: The product is dried to yield 34–35 g (95–97%) of hydroxylamine-O-sulfonic acid.

Synthesis of Hydroxylamine-O-sulfonic Acid from Hydroxylamine Sulfate and Oleum

This industrial process can be adapted for laboratory use.[2][7]

-

Reaction Setup: In a suitable reaction vessel, 940 g of 27% (m/m) oleum is introduced.

-

Simultaneous Addition: 250 g of solid hydroxylammonium sulfate is metered in simultaneously with stirring over 20 minutes, while maintaining the temperature at approximately 110°C.

-

Reaction Completion: Stirring is continued at 110°C for one hour after the addition is complete.

-

Isolation: The reaction mixture is cooled to room temperature, and excess sulfuric acid is removed by centrifugation.

-

Washing and Purification: The crude product is washed with 750 mL of glacial acetic acid to yield a highly pure product.

Iodometric Titration for Purity Assay

This protocol is a standard method for determining the purity of HOSA.[3]

-

Sample Preparation: Accurately weigh approximately 100 mg of hydroxylamine-O-sulfonic acid and dissolve it in 20 mL of distilled water.

-

Reaction Mixture: To the solution, add 10 mL of a 10% sulfuric acid solution and 1 mL of a saturated potassium iodide solution.

-

Incubation: Allow the solution to stand for 1 hour to ensure the complete liberation of iodine.

-

Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the yellow-brown color of iodine fades to a pale straw color.

-

Endpoint Detection: Add a few drops of a starch indicator solution. A deep blue color will appear. Continue the titration with sodium thiosulfate dropwise until the blue color completely disappears.

-

Calculation: The purity of the hydroxylamine-O-sulfonic acid can be calculated based on the stoichiometry of the reaction.

Data Summary

Table 1: Physicochemical Properties of Hydroxylamine-O-sulfonic Acid

| Property | Value | Reference(s) |

| Molecular Formula | H3NO4S | [1] |

| Molecular Weight | 113.09 g/mol | [1] |

| Appearance | White, hygroscopic solid | [1] |

| Melting Point | 210 °C (decomposes) | [1] |

| Solubility | Soluble in water | [1] |

| pKa | 1.48 | [1] |

Conclusion

The cumulative evidence from X-ray crystallography and vibrational spectroscopy unequivocally establishes the zwitterionic structure of hydroxylamine-O-sulfonic acid in the solid state. This fundamental structural understanding is critical for rationalizing its reactivity and for its effective application in the synthesis of complex molecules, including those of pharmaceutical interest. The detailed experimental protocols provided in this guide offer a practical resource for the synthesis and characterization of this important reagent, empowering researchers to utilize it with confidence in their scientific endeavors.

References

- 1. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. US4737354A - Preparation of hydroxylamine-O-sulfonic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hydroxylamine-O-sulfonic acid | H3NO4S | CID 76284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20100111807A1 - Process for preparing crystalline hydroxylamine-o-sulfonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Hydroxylamine-O-sulfonic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Hydroxylamine-O-sulfonic acid (HOSA), a structurally unique and versatile inorganic compound, serves as a pivotal reagent in modern organic synthesis and drug discovery. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of its synthetic and reactive pathways.

Core Physical and Chemical Properties

Hydroxylamine-O-sulfonic acid is a white, crystalline, and hygroscopic solid.[1][2] Structurally, it exists as a zwitterion, more accurately represented as +H3NOSO3−, analogous to sulfamic acid.[1] This ionic character significantly influences its physical properties and reactivity.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative physical and chemical properties of Hydroxylamine-O-sulfonic acid are summarized in the table below.

| Property | Value | References |

| Molecular Formula | H₃NO₄S | [1] |

| Molar Mass | 113.09 g/mol | [1] |

| Appearance | White crystalline solid/powder | [1][3] |

| Melting Point | 210 °C (decomposes) | [1][4] |

| Boiling Point | 39 °C (at 0.4 Torr) | [3][4] |

| Density | 2.2 g/cm³ (at 20 °C) | [3][5] |

| Solubility in water | 675 g/L (with slow decomposition) | [3][4] |

| Solubility in other solvents | Soluble in methanol; slightly soluble in ethanol; insoluble in ether and chloroform. | [6] |

| pKa | 1.48 | [1] |

| pH (100g/L in H₂O at 20°C) | 0.8 | [3] |

Chemical Reactivity and Applications

Hydroxylamine-O-sulfonic acid is a multifaceted reagent, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions.[1] Its primary utility lies in the introduction of amino groups (-NH₂) and in the synthesis of a wide array of nitrogen-containing compounds.[1][7]

Key application areas include:

-

Amination Reactions: HOSA is widely employed for the N-amination of various substrates, including tertiary amines to form trisubstituted hydrazinium (B103819) salts, and heterocycles like pyridine (B92270) and tetrazole.[1] It can also aminate sulfur and phosphorus compounds.[1]

-

Reactions with Carbonyl Compounds: It reacts with aldehydes and ketones to form oxime-O-sulfonic acids.[1] Aldehyde derivatives can then eliminate sulfuric acid to yield nitriles, while alicyclic ketones can undergo a Beckmann rearrangement to produce lactams.[1]

-

Synthesis of Heterocycles: HOSA is a key reagent in the synthesis of various heterocyclic systems such as diaziridines, aziridines, and 1,2-benzisoxazoles.[1]

-

Drug Development: Its role in the synthesis of quinolones for the benzodiazepine (B76468) site of GABA-A receptors highlights its importance in medicinal chemistry.[4][5]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Hydroxylamine-O-sulfonic acid and a representative amination reaction.

Synthesis of Hydroxylamine-O-sulfonic Acid from Hydroxylamine (B1172632) Sulfate (B86663) and Chlorosulfonic Acid

This protocol is adapted from a procedure reported in Organic Syntheses.[8]

Materials:

-

Hydroxylamine sulfate, finely powdered (0.158 mole)

-

Chlorosulfonic acid (0.92 mole)

-

Anhydrous diethyl ether

-

Ice

Equipment:

-

500-mL three-necked, round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Calcium chloride drying tube

-

Oil bath

Procedure:

-

Equip the 500-mL three-necked flask with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.

-

Place the finely powdered hydroxylamine sulfate into the flask.

-

With vigorous stirring, add chlorosulfonic acid dropwise over a period of 20 minutes. Caution: Hydrogen chloride gas is evolved; this step must be performed in a well-ventilated fume hood.[8]

-

After the addition is complete, heat the flask in a 100°C oil bath for 5 minutes, continuing to stir.

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add 200 mL of anhydrous diethyl ether to the cooled mixture to precipitate the product. Caution: Diethyl ether is highly reactive with chlorosulfonic acid; the addition must be slow and controlled.[8]

-

Filter the resulting white solid and wash it thoroughly with anhydrous diethyl ether.

-

Dry the product under vacuum. The purity of the synthesized Hydroxylamine-O-sulfonic acid can be determined by iodometric titration.[8]

Purity Analysis (Iodometric Titration): [8]

-

Accurately weigh approximately 100 mg of the synthesized Hydroxylamine-O-sulfonic acid and dissolve it in 20 mL of distilled water.

-

Add 10 mL of a 10% sulfuric acid solution and 1 mL of a saturated potassium iodide solution.

-

Allow the solution to stand for 1 hour.

-

Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution until the iodine color disappears.

Electrophilic Amination of a Tertiary Amine (General Procedure)

This protocol describes a general method for the N-amination of a tertiary amine using Hydroxylamine-O-sulfonic acid.[1]

Materials:

-

Tertiary amine (1 equivalent)

-

Hydroxylamine-O-sulfonic acid (1.1 equivalents)

-

Suitable solvent (e.g., water, acetonitrile)

-

Base (e.g., sodium hydroxide, potassium carbonate), if required by the specific substrate

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve the tertiary amine in the chosen solvent in the round-bottomed flask.

-

Add Hydroxylamine-O-sulfonic acid portion-wise to the stirred solution at room temperature.

-

If necessary, add a base to neutralize the sulfuric acid formed during the reaction.

-

The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the tertiary amine. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Upon completion of the reaction, the product, a trisubstituted hydrazinium salt, can be isolated by precipitation, extraction, or crystallization.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the synthesis of Hydroxylamine-O-sulfonic acid and two of its characteristic reactions.

Caption: Synthesis of Hydroxylamine-O-sulfonic acid.

Caption: Amination of a tertiary amine with HOSA.

Caption: Conversion of an alicyclic ketone to a lactam.

References

- 1. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. Hydroxylamine-O-sulfonic acid CAS#: 2950-43-8 [m.chemicalbook.com]

- 5. Hydroxylamine-O-sulfonic acid | 2950-43-8 [chemicalbook.com]

- 6. Hydroxylamine-O-sulfonic acid, 97% | Fisher Scientific [fishersci.ca]

- 7. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Synthesis of Hydroxylamine-O-Sulfonic Acid from Hydroxylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of hydroxylamine-O-sulfonic acid (HOSA), a versatile reagent in organic chemistry, from hydroxylamine (B1172632) sulfate (B86663). This document outlines the primary synthetic routes, provides detailed experimental protocols, and presents quantitative data to assist researchers in the safe and efficient laboratory-scale production of HOSA.

Introduction to Hydroxylamine-O-Sulfonic Acid

Hydroxylamine-O-sulfonic acid (HOSA), with the chemical formula H₂NOSO₃H, is a white, water-soluble, and hygroscopic solid.[1] It is a valuable reagent in organic synthesis, primarily utilized for the introduction of amine groups (-NH₂).[1][2] HOSA's reactivity is notable as it can act as an electrophile under basic conditions and a nucleophile under neutral or acidic conditions.[1][3] This dual reactivity makes it a key component in the synthesis of a variety of nitrogen-containing compounds, including the conversion of aldehydes to nitriles and alicyclic ketones to lactams.[1][2] In its solid state, HOSA exists as a zwitterion, more accurately represented as ⁺H₃NOSO₃⁻.[1][3]

Primary Synthetic Routes from Hydroxylamine Sulfate

The two principal methods for the synthesis of hydroxylamine-O-sulfonic acid from hydroxylamine sulfate involve the use of either fuming sulfuric acid (oleum) or chlorosulfonic acid. Both methods are well-established and capable of producing high-purity HOSA.

Synthesis using Fuming Sulfuric Acid (Oleum)

This is a common laboratory and industrial method for preparing HOSA.[1] The reaction involves the sulfonation of hydroxylamine sulfate with oleum (B3057394), which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄).[1][4]

The overall chemical equation for this reaction is: (NH₃OH)₂SO₄ + 2SO₃ → 2H₂NOSO₃H + H₂SO₄[1][3]

Synthesis using Chlorosulfonic Acid

An alternative and effective method for the synthesis of HOSA involves the reaction of hydroxylamine sulfate with chlorosulfonic acid (ClSO₃H).[1][5] This method, first published in 1925, has been refined over the years and is a reliable route to HOSA.[1] A significant consideration for this method is the evolution of hydrogen chloride gas, necessitating the use of a well-ventilated fume hood and appropriate safety precautions.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of hydroxylamine-O-sulfonic acid using both oleum and chlorosulfonic acid.

Protocol 1: Synthesis of HOSA using Fuming Sulfuric Acid (Oleum)

This protocol is adapted from established laboratory procedures.[6][7]

Materials:

-

Hydroxylamine sulfate ((NH₃OH)₂SO₄)

-

Glacial acetic acid (for washing)[6]

-

Diethyl ether (for washing)[7]

-

Ice bath

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Calcium chloride drying tube or equivalent to protect from moisture

-

Büchner funnel and flask for suction filtration

-

Vacuum desiccator with a drying agent (e.g., P₂O₅)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel protected by a calcium chloride tube, place 250 g of hydroxylamine sulfate.[7]

-

With vigorous stirring and exclusion of moisture, slowly add 300 cm³ of 60% oleum dropwise over a period of 1 hour. This reaction is exothermic.[7]

-

After the addition is complete, continue stirring the resulting thick paste for an additional hour.[7]

-

Allow the reaction mixture to stand overnight.[7]

-

Rapidly filter the crude product using a glass sinter funnel under suction.[7]

-

The crude acid is then added to 600 cm³ of diethyl ether cooled in an ice bath. This step is also exothermic and presents a fire hazard; ensure the temperature does not exceed 20°C.[7]

-

Filter the purified product and wash it with an additional 400 cm³ of ether.[7]

-

Dry the final product under vacuum over P₂O₅ to yield 240-260 g of 99% pure hydroxylamine-O-sulfonic acid.[7]

Alternative High-Temperature Protocol: A different procedure involves reacting hydroxylammonium sulfate with oleum at elevated temperatures (90-140°C, specifically 100-130°C).[6] After the reaction, the mixture is cooled to room temperature to allow the HOSA to precipitate, which is then separated by centrifugation or filtration and washed with glacial acetic acid.[6]

Protocol 2: Synthesis of HOSA using Chlorosulfonic Acid

This protocol is based on a well-established method described in Organic Syntheses.[5]

Materials:

-

Hydroxylamine sulfate ((NH₃OH)₂SO₄), finely powdered

-

Chlorosulfonic acid (ClSO₃H)

-

Diethyl ether

-

Tetrahydrofuran (THF)

Equipment:

-

500-mL three-necked, round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Calcium chloride drying tube

-

Oil bath

-

Ice bath

-

Büchner funnel and flask for suction filtration

Procedure:

-

Fit a 500-mL, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.[5]

-

Place 26.0 g (0.158 mole) of finely powdered hydroxylamine sulfate into the flask.[5]

-

With vigorous stirring, add 60 mL (107 g, 0.92 mole) of chlorosulfonic acid dropwise over 20 minutes. Hydrogen chloride gas is evolved, so this must be performed in a fume hood.[5]

-

Once the addition is complete, heat the flask in a 100°C oil bath for 5 minutes with continued stirring.[5]

-

Cool the pasty mixture to room temperature and then place the flask in an ice bath.[5]

-

Slowly add 200 mL of diethyl ether to the stirred mixture over 20–30 minutes. Rapid addition should be avoided due to the high reactivity of ether with chlorosulfonic acid.[5]

-

During the ether addition, the mixture will transform into a colorless powder.[5]

-

Collect the powder by suction filtration using a Büchner funnel.[5]

-

Wash the product with 300 mL of tetrahydrofuran, followed by 200 mL of ether.[5]

-

After drying, the product weighs 34–35 g (95–97% yield).[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various synthetic protocols for producing hydroxylamine-O-sulfonic acid from hydroxylamine sulfate.

Table 1: Synthesis of HOSA using Fuming Sulfuric Acid (Oleum)

| Parameter | Value | Reference |

| Reactants | ||

| Hydroxylamine Sulfate | 250 g | [7] |

| 60% Oleum | 300 cm³ | [7] |

| Reaction Conditions | ||

| Addition Time | 1 hour | [7] |

| Stirring Time | 1 hour post-addition | [7] |

| Standing Time | Overnight | [7] |

| Purification | ||

| Washing Solvents | Diethyl ether | [7] |

| Yield and Purity | ||

| Yield | 240-260 g | [7] |

| Purity | 99% | [7] |

Table 2: Synthesis of HOSA using Chlorosulfonic Acid

| Parameter | Value | Reference |

| Reactants | ||

| Hydroxylamine Sulfate | 26.0 g (0.158 mole) | [5] |

| Chlorosulfonic Acid | 60 mL (107 g, 0.92 mole) | [5] |

| Reaction Conditions | ||

| Addition Time | 20 minutes | [5] |

| Heating | 100°C for 5 minutes | [5] |

| Purification | ||

| Washing Solvents | Diethyl ether, Tetrahydrofuran | [5] |

| Yield and Purity | ||

| Yield | 34-35 g (95-97%) | [5] |

| Purity | 96-99% (by iodometric titration) | [5] |

Purity Assessment

The purity of the synthesized hydroxylamine-O-sulfonic acid can be determined by iodometric titration.[5]

Titration Protocol:

-

Accurately weigh approximately 100 mg of the HOSA product and dissolve it in 20 mL of distilled water.[5]

-

Add 10 mL of a 10% sulfuric acid solution and 1 mL of a saturated potassium iodide solution.[5]

-

Allow the solution to stand for 1 hour.[5]

-

Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution until the iodine color disappears.[5]

-

The stoichiometric relation used is: 1 mL of 0.1 N Na₂S₂O₃ = 5.66 mg of H₂NOSO₃H.[5]

Safety and Storage

Hydroxylamine-O-sulfonic acid should be stored in tightly sealed bottles in a refrigerator at 0°C to prevent decomposition.[1][5] Both fuming sulfuric acid and chlorosulfonic acid are highly corrosive and reactive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The reaction with chlorosulfonic acid evolves hydrogen chloride gas, which is toxic and corrosive.[5] The addition of ether to the reaction mixtures is highly exothermic and can be hazardous if not performed slowly and with adequate cooling.[5][7]

Visualizing the Synthesis Workflow and Reaction Mechanisms

The following diagrams, created using the DOT language, illustrate the key workflows and a simplified reaction mechanism for the synthesis of hydroxylamine-O-sulfonic acid.

References

- 1. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. Page loading... [guidechem.com]

- 4. US20100111807A1 - Process for preparing crystalline hydroxylamine-o-sulfonic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4737354A - Preparation of hydroxylamine-O-sulfonic acid - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

Laboratory-Scale Synthesis of Hydroxylamine-O-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine-O-sulfonic acid (HOSA), a versatile and reactive inorganic compound, serves as a crucial reagent in modern organic synthesis. Its primary utility lies in its ability to act as an efficient aminating agent, enabling the introduction of the amino group (-NH2) into a wide array of organic molecules.[1][2] This has led to its widespread application in the synthesis of complex nitrogen-containing heterocycles, the conversion of aldehydes to nitriles, and the transformation of alicyclic ketones into lactams.[1] This technical guide provides an in-depth overview of the laboratory-scale preparation of Hydroxylamine-O-sulfonic acid, focusing on established synthetic protocols, quantitative data, and safety considerations.

Synthetic Methodologies

The two principal methods for the laboratory preparation of Hydroxylamine-O-sulfonic acid involve the sulfonation of hydroxylamine (B1172632) or its salts. The most common starting material is hydroxylamine sulfate (B86663), which is reacted with either fuming sulfuric acid (oleum) or chlorosulfonic acid.[1] Both methods are effective and yield high-purity HOSA.

Synthesis via Reaction with Fuming Sulfuric Acid (Oleum)

This method involves the direct reaction of hydroxylamine sulfate with oleum (B3057394). The reaction is typically carried out at elevated temperatures to ensure complete conversion. The product precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Synthesis via Reaction with Chlorosulfonic Acid

The reaction of hydroxylamine sulfate with chlorosulfonic acid is another widely used method for preparing HOSA.[3] This procedure is often favored for its high yield and purity of the final product. The reaction evolves hydrogen chloride gas, necessitating the use of a well-ventilated fume hood.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data from various laboratory-scale preparations of Hydroxylamine-O-sulfonic acid, allowing for easy comparison of the different methodologies.

| Parameter | Oleum Method | Chlorosulfonic Acid Method |

| Starting Material | Hydroxylammonium sulfate | Hydroxylamine sulfate |

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | Chlorosulfonic Acid |

| Reaction Temperature | 90-130°C[4][5] | Room temperature, then 100°C[3] |

| Reaction Time | 2-24 hours[4][5] | ~25 minutes[3] |

| Reported Yield | 78-81%[4] | 95-97%[3] |

| Reported Purity | >98%[4] | 96-99%[3] |

| Purification Solvents | Glacial acetic acid, ethyl acetate[4] | Diethyl ether, tetrahydrofuran[3] |

Experimental Protocols

Protocol 1: Synthesis of Hydroxylamine-O-sulfonic Acid using Fuming Sulfuric Acid (Oleum)

This protocol is a generalized procedure based on common practices found in the patent literature.[4][6]

Materials:

-

Hydroxylammonium sulfate

-

Fuming sulfuric acid (oleum, 20-30% free SO₃)

-

Glacial acetic acid

-

Ethyl acetate (B1210297)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum pump

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add hydroxylammonium sulfate.

-

With vigorous stirring, slowly add the fuming sulfuric acid via the dropping funnel. The reaction is exothermic and the temperature should be carefully monitored.

-

Once the addition is complete, heat the reaction mixture to 110-120°C and maintain this temperature for 2-6 hours with continued stirring.

-

After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of a white solid.

-

Isolate the crude Hydroxylamine-O-sulfonic acid by filtration using a Büchner funnel.

-

Wash the filter cake with glacial acetic acid to remove residual sulfuric acid.

-

Follow with a wash of ethyl acetate to remove the acetic acid.

-

Dry the purified product under vacuum to obtain a fine, white crystalline solid.

Protocol 2: Synthesis of Hydroxylamine-O-sulfonic Acid using Chlorosulfonic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

Hydroxylamine sulfate, finely powdered

-

Chlorosulfonic acid

-

Diethyl ether

-

Tetrahydrofuran

Equipment:

-

500 mL three-necked, round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Calcium chloride drying tube

-

Oil bath

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum pump

Procedure:

-

Place 26.0 g (0.158 mole) of finely powdered hydroxylamine sulfate into a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube.

-

With vigorous stirring, add 60 mL (107 g, 0.92 mole) of chlorosulfonic acid dropwise over 20 minutes. Caution: Hydrogen chloride gas is evolved; this step must be performed in a well-ventilated fume hood.[3]

-

After the addition is complete, heat the resulting pasty mixture in a 100°C oil bath for 5 minutes with continued stirring.

-

Cool the mixture to room temperature and then place the flask in an ice bath.

-

Slowly add 200 mL of diethyl ether to the stirred mixture over 20-30 minutes. Caution: The rapid addition of ether should be avoided due to its high reactivity with residual chlorosulfonic acid.[3] The pasty mixture will transform into a colorless powder.

-

Collect the solid product by suction filtration using a Büchner funnel.

-

Wash the powder with 300 mL of tetrahydrofuran, followed by 200 mL of diethyl ether.

-

Dry the product to yield 34-35 g (95-97%) of Hydroxylamine-O-sulfonic acid. The purity can be determined by iodometric titration.[3]

Purity Assessment

The purity of the synthesized Hydroxylamine-O-sulfonic acid can be determined by iodometric titration.[3] A known weight of the product is dissolved in water, followed by the addition of a sulfuric acid solution and potassium iodide. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.[3]

Visualized Experimental Workflows

Caption: Workflow for HOSA synthesis using the Oleum method.

Caption: Workflow for HOSA synthesis using the Chlorosulfonic Acid method.

Safety, Handling, and Storage

Safety Precautions:

-

Both oleum and chlorosulfonic acid are extremely corrosive and react violently with water.[7] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[8][9]

-

The reaction with chlorosulfonic acid evolves toxic hydrogen chloride gas, requiring adequate ventilation and potentially a scrubber.[3]

-

Spills should be neutralized cautiously with a suitable agent like sodium bicarbonate and cleaned up immediately.[10]

-

Ensure that an emergency safety shower and eyewash station are readily accessible.[8][11]

Handling:

-

Hydroxylamine-O-sulfonic acid is a corrosive solid that can cause severe skin burns and eye damage.[12] Avoid inhalation of dust and direct contact with the skin and eyes.

-

Use in a well-ventilated area and wear appropriate PPE.

Storage:

-

Hydroxylamine-O-sulfonic acid is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent decomposition.[13]

-

For long-term storage, refrigeration at 2-8°C is recommended.[14] It is advisable to store the compound under an inert atmosphere, such as nitrogen.[6]

-

Store away from incompatible materials such as strong bases and oxidizing agents.[12][15]

References

- 1. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Hydroxylamine-O-sulfonic Acid | Reagent for Research [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US20100111807A1 - Process for preparing crystalline hydroxylamine-o-sulfonic acid - Google Patents [patents.google.com]

- 5. ES2362811T3 - PROCEDURE FOR OBTAINING CRYSTAL HYDROXYLAMIN-O-SULPHONIC ACID. - Google Patents [patents.google.com]

- 6. US4737354A - Preparation of hydroxylamine-O-sulfonic acid - Google Patents [patents.google.com]

- 7. sulphuric-acid.com [sulphuric-acid.com]

- 8. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 9. chemtradelogistics.com [chemtradelogistics.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. eastharbourgroup.com [eastharbourgroup.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. sulfonic-acid.com [sulfonic-acid.com]

- 14. Hydroxylamine-O-sulfonic acid 99.999 2950-43-8 [sigmaaldrich.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to 2-(2-Amino-5-bromobenzoyl)pyridine and a Summary of Hydroxylamine-O-sulfonic acid

Editor's Note: The initial query for CAS number 2950-43-8 points to the chemical compound Hydroxylamine-O-sulfonic acid. However, the specified audience and detailed requirements for this technical guide, focusing on drug development and biological pathways, strongly suggest an interest in 2-(2-Amino-5-bromobenzoyl)pyridine (B195683) (CAS number 1563-56-0). This latter compound is a key intermediate in the synthesis of several pharmaceuticals. This guide will therefore primarily focus on 2-(2-Amino-5-bromobenzoyl)pyridine, while also providing a concise summary of Hydroxylamine-O-sulfonic acid to fully address the original query.

Part 1: In-depth Technical Guide on 2-(2-Amino-5-bromobenzoyl)pyridine (CAS: 1563-56-0)

This section provides a comprehensive overview of 2-(2-Amino-5-bromobenzoyl)pyridine, a crucial building block in medicinal chemistry.

Chemical Properties and Structure

2-(2-Amino-5-bromobenzoyl)pyridine, also known as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, is a yellow solid organic compound.[1][2] Its chemical structure consists of a pyridine (B92270) ring and a brominated aminobenzoyl group, which confer its specific reactivity and utility in organic synthesis.[2]

Table 1: Physicochemical Properties of 2-(2-Amino-5-bromobenzoyl)pyridine

| Property | Value |

| CAS Number | 1563-56-0 |

| Molecular Formula | C₁₂H₉BrN₂O[2] |

| Molecular Weight | 277.12 g/mol [2] |

| Appearance | Yellow Solid[1] |

| Melting Point | 98-100°C[2] |

| Boiling Point | 451°C[2] |

| Flash Point | 227°C[2] |

| Density | 1.546 g/cm³[2] |

| Solubility | Soluble in DMSO and Methanol[2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere[3] |

Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine

The synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine is a critical process for its application in the pharmaceutical industry.[2] A common method involves the reaction of 2-bromopyridine (B144113) with 2-amino-5-bromobenzoic acid.[1][2] This reaction is often facilitated by the use of a strong base like n-butyllithium in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.[1][2]

This protocol is based on a general procedure described in the literature.[1]

Materials:

-

2-bromopyridine

-

n-butyllithium (2.5 M in hexane)

-

Ethyl ether

-

2-amino-5-bromobenzoic acid

-

Tetrahydrofuran (THF)

-

Chlorotrimethylsilane

-

3N Hydrochloric acid

-

Sodium hydroxide (B78521)

-

Anhydrous sodium sulfate (B86663)

-

Ethyl acetate

Procedure:

-

A mixture of 2.5 M n-butyllithium in hexane (400 mL, 1000 mmol) and ethyl ether (1 L) is cooled to -40°C.

-

2-bromopyridine (173.93 g, 1101 mmol) is slowly added to the cooled mixture. The reaction is stirred at -40°C for 1 hour.[1]

-

A solution of 2-amino-5-bromobenzoic acid (54.14 g, 250.6 mmol) in THF (1 L) is added dropwise to the reaction mixture.[1]

-

The reaction system is slowly warmed to 0°C and stirring is continued at this temperature for 2 hours.

-

Chlorotrimethylsilane (625 mL, 4924 mmol) is added to quench the reaction. The mixture is stirred at room temperature for 30 minutes.[1]

-

The mixture is then cooled to 0°C and quenched with 3N hydrochloric acid (625 mL).

-

The aqueous layer is separated, and the organic layer is extracted once with 3N hydrochloric acid.

-

The combined aqueous phases are neutralized with solid sodium hydroxide pellets while cooling in an ice bath.

-

The neutralized aqueous phase is extracted with ether (3 x 1 L).

-

The combined ether extracts are dried with anhydrous sodium sulfate, filtered, and concentrated to give a crude product.[1]

-

The crude product is purified by flash chromatography on a silica gel column using 20-30% ethyl acetate/hexane as the eluent to afford 2-(2-amino-5-bromo-benzoyl)pyridine as a brown solid.[1]

Caption: Synthesis workflow for 2-(2-Amino-5-bromobenzoyl)pyridine.

Applications in Pharmaceuticals

2-(2-Amino-5-bromobenzoyl)pyridine is a vital intermediate in the synthesis of several pharmaceutical compounds, most notably Bromazepam and Remimazolam.[2]

-

Bromazepam: This compound is a key precursor for Bromazepam, a benzodiazepine (B76468) derivative used for its anxiolytic (anti-anxiety) and sedative properties.[2][4]

-

Remimazolam: It also serves as a crucial intermediate in the production of Remimazolam, a short-acting sedative used in anesthesia.[2][5]

Biological Role and Signaling Pathways

2-(2-Amino-5-bromobenzoyl)pyridine is a known metabolite of Bromazepam.[6][7] The metabolism of Bromazepam primarily occurs in the liver and involves oxidative pathways.[8][9] One of the metabolic routes involves the hydrolysis of the benzodiazepine ring of Bromazepam, leading to the formation of 2-(2-amino-5-bromobenzoyl)pyridine.[7]

Bromazepam itself exerts its therapeutic effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[8][10] This leads to a calming effect, reducing anxiety and inducing sedation.[8] The formation of metabolites like 2-(2-amino-5-bromobenzoyl)pyridine is part of the drug's biotransformation and subsequent elimination from the body.[9]

Caption: Metabolic pathway of Bromazepam.

Safety and Handling

2-(2-Amino-5-bromobenzoyl)pyridine is considered hazardous. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.[2] Proper personal protective equipment, including gloves and eye/face protection, should be used when handling this compound.[2] It should be stored in a cool, dry place away from incompatible materials.[2]

Part 2: Technical Summary of Hydroxylamine-O-sulfonic acid (CAS: 2950-43-8)

This section provides a brief overview of Hydroxylamine-O-sulfonic acid, the compound corresponding to the CAS number provided in the initial query.

Chemical Properties and Structure

Hydroxylamine-O-sulfonic acid (HOSA) is a white, water-soluble, and hygroscopic solid.[11] It is an inorganic compound that exists as a zwitterion (+H3NOSO3−) in its solid state.[11]

Table 2: Physicochemical Properties of Hydroxylamine-O-sulfonic acid

| Property | Value |

| CAS Number | 2950-43-8 |

| Molecular Formula | H₃NO₄S[11] |

| Molecular Weight | 113.09 g/mol [11] |

| Appearance | White solid[11] |

| Melting Point | 210°C (decomposes)[12] |

| Solubility in water | Soluble[11] |

| Acidity (pKa) | 1.48[11] |

Synthesis

Hydroxylamine-O-sulfonic acid can be synthesized by the sulfonation of hydroxylamine (B1172632). A common laboratory and industrial method involves treating hydroxylamine sulfate with fuming sulfuric acid (oleum).[11]

This protocol is a general representation of the synthesis.

Materials:

-

Hydroxylamine sulfate

-

Fuming sulfuric acid (oleum)

Procedure:

-

Hydroxylamine sulfate is treated with fuming sulfuric acid.[11]

-

The reaction produces Hydroxylamine-O-sulfonic acid and sulfuric acid.[11]

-

The product can be isolated and purified. It should be stored at 0°C to prevent decomposition.[11]

Caption: Synthesis of Hydroxylamine-O-sulfonic acid.

Uses

Hydroxylamine-O-sulfonic acid is a versatile reagent in organic synthesis.[11][12] Its primary applications include:

-

Aminating Agent: It is used to introduce amine groups (-NH2) into various molecules.[11][12]

-

Synthesis of Nitrogen-Containing Heterocycles: It is employed in the synthesis of a variety of heterocyclic compounds.[11]

-

Conversion of Carbonyl Compounds: It can convert aldehydes into nitriles and alicyclic ketones into lactams.[11]

-

Other Uses: It is also used in the synthesis of quinolones for the benzodiazepine site of GABAA receptors and as a polymerization catalyst.[12]

References

- 1. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 6. Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Bromazepam? [synapse.patsnap.com]

- 9. Bromazepam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 10. Bromazepam - Wikipedia [en.wikipedia.org]

- 11. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 12. Hydroxylamine-O-sulfonic acid | 2950-43-8 [chemicalbook.com]

In-Depth Technical Guide to the Stability and Storage of Hydroxylamine-O-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Hydroxylamine-O-sulfonic acid (HOSA). Understanding the stability profile of HOSA is critical for its safe handling, storage, and effective use in research, development, and manufacturing. This document summarizes key data on its thermal and hydrolytic stability, hygroscopicity, and incompatibilities, and provides recommended experimental protocols for stability assessment.

Core Stability Profile

Hydroxylamine-O-sulfonic acid is a white, crystalline, hygroscopic solid. While stable under recommended storage conditions, it is susceptible to degradation by heat and moisture.

Thermal Stability

Solid Hydroxylamine-O-sulfonic acid is thermally stable up to approximately 60°C.[1] Above this temperature, it begins to decompose. One study indicated a mild exothermic decomposition of a 35 wt.% aqueous solution starting at 150°C. The decomposition of hydroxylamine (B1172632) salts can be violent at or above their melting point (around 200°C), producing toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[2]

Table 1: Thermal Stability Data for Hydroxylamine-O-sulfonic Acid

| Parameter | Value | Analytical Method |

| Thermal Stability (Solid) | Stable up to ~60°C | Adiabatic Calorimetry |

| Onset of Decomposition (35 wt.% Aqueous Solution) | 150°C | Not Specified in abstract |

| Decomposition Products | Nitrogen Oxides (NOx), Sulfur Oxides (SOx) | General Knowledge for similar compounds |

Hydrolytic Stability and Aqueous Solutions

Hydroxylamine-O-sulfonic acid is soluble in water, but its aqueous solutions are not stable and should be freshly prepared for use. Decomposition in aqueous solutions is observed, particularly at temperatures above 25°C. The rate of hydrolysis is influenced by pH, with the presence of alkaline materials liberating heat.

Hygroscopicity

Hydroxylamine-O-sulfonic acid is hygroscopic and readily absorbs moisture from the atmosphere.[4] This can lead to chemical degradation and physical changes in the material. Therefore, it is essential to store HOSA in a dry environment and to handle it in a controlled atmosphere (e.g., a glove box) when possible to minimize moisture uptake.

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the integrity and ensuring the safe use of Hydroxylamine-O-sulfonic acid.

Recommended Storage Conditions

To ensure its stability, Hydroxylamine-O-sulfonic acid should be stored in a cool, dry, and well-ventilated area .[5]

Table 2: Recommended Storage Conditions for Hydroxylamine-O-sulfonic Acid

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal decomposition. |

| Atmosphere | Dry, inert atmosphere (e.g., Nitrogen) | To prevent moisture absorption and potential oxidative degradation. |

| Container | Tightly sealed, corrosion-resistant container | To protect from moisture and prevent reaction with the container material.[5] |

| Light | Protect from light | As a general precaution for chemical reagents. |

Incompatible Materials

Hydroxylamine-O-sulfonic acid is incompatible with a range of substances. Contact with these materials should be strictly avoided to prevent hazardous reactions.

-

Strong Oxidizing Agents

-

Strong Bases: Contact with alkaline materials liberates heat.

-

Acid Anhydrides

-

Acid Chlorides

-

Metals

Handling Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid creating dust.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

Experimental Protocols for Stability Assessment

To evaluate the stability of Hydroxylamine-O-sulfonic acid under specific conditions, the following experimental protocols are recommended.

Purity Determination by Iodometric Titration

This method can be used to determine the initial purity of HOSA and to monitor its degradation over time in stability studies.

Principle: Hydroxylamine-O-sulfonic acid reacts with iodide in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.

Procedure:

-

Accurately weigh approximately 100 mg of Hydroxylamine-O-sulfonic acid.

-

Dissolve the sample in 20 mL of distilled water.

-

Add 10 mL of a 10% sulfuric acid solution.

-

Add 1 mL of a saturated potassium iodide solution.

-

Allow the solution to stand for 1 hour in the dark.

-

Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the yellow iodine color disappears. The use of a starch indicator near the endpoint will result in a sharp color change from blue to colorless.

-

The concentration of HOSA can be calculated based on the stoichiometry of the reaction.

Accelerated Stability Testing Protocol for Hygroscopic Solids

This protocol is designed to predict the long-term stability of HOSA by subjecting it to elevated temperature and humidity conditions, in accordance with ICH guidelines.[6][7]

Workflow for Accelerated Stability Testing:

Figure 1: Workflow for accelerated stability testing of HOSA.

Signaling Pathways and Logical Relationships

The stability of Hydroxylamine-O-sulfonic acid is governed by several interconnected factors. The following diagram illustrates these logical relationships.

Figure 2: Factors influencing the stability of Hydroxylamine-O-sulfonic Acid.

Safe Disposal

Decomposed or unwanted Hydroxylamine-O-sulfonic acid should be treated as hazardous waste. Neutralize with a suitable base (e.g., sodium bicarbonate) with caution, as the reaction can be exothermic. The neutralized solution should then be disposed of in accordance with local, state, and federal regulations.[8] Contaminated containers should be triple-rinsed and disposed of appropriately.

Conclusion

The stability of Hydroxylamine-O-sulfonic acid is critically dependent on temperature and moisture. By adhering to the recommended storage and handling conditions outlined in this guide, researchers and drug development professionals can ensure the quality, efficacy, and safety of this important reagent. For critical applications, it is strongly recommended to perform stability studies under conditions relevant to its intended use and storage.

References

- 1. researchgate.net [researchgate.net]

- 2. pscfiles.tamu.edu [pscfiles.tamu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. Hydroxylamine Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]

- 7. database.ich.org [database.ich.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Dual Nature of Reactivity: An In-depth Technical Guide to Hydroxylamine-O-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Hydroxylamine-O-sulfonic acid (HOSA), a structurally simple inorganic compound, has emerged as a remarkably versatile and powerful reagent in modern organic synthesis. Its unique electronic properties endow it with a dual reactivity profile, capable of acting as both a nucleophile and an electrophile. This guide provides a comprehensive technical overview of the core reactivity of HOSA, focusing on its applications in key synthetic transformations, detailed experimental protocols, and the underlying reaction mechanisms.

Core Properties and Dual Reactivity

Hydroxylamine-O-sulfonic acid (H2NOSO3H) is a white, water-soluble, and hygroscopic solid.[1] In the solid state and in solution, it exists as a zwitterion (+H3NOSO3-), a feature that significantly influences its chemical behavior.[1] The reactivity of HOSA is dictated by the reaction conditions. Under basic conditions, the deprotonated form acts as a nitrogen-centered nucleophile. Conversely, in neutral or acidic media, the protonated form or the molecule itself behaves as an electrophile, making it an efficient aminating agent.[1][2]

Key Synthetic Transformations

The unique reactivity of HOSA has been harnessed in a variety of important synthetic transformations, including the synthesis of nitriles, amides via Beckmann rearrangement, and the formation of nitrogen-containing heterocycles such as aziridines and diaziridines.

Synthesis of Nitriles from Aldehydes

Hydroxylamine-O-sulfonic acid provides a mild and efficient method for the direct conversion of a wide range of aldehydes to the corresponding nitriles. This transformation proceeds in high yields in acidic water, offering an environmentally benign alternative to traditional methods that often employ toxic reagents.[2][3] The reaction is tolerant of a variety of functional groups.[3]

Reaction Mechanism:

The reaction is proposed to proceed through the formation of an oxime-O-sulfonic acid intermediate, which then undergoes elimination of sulfuric acid to yield the nitrile.

Experimental Protocol: General Procedure for the Synthesis of Nitriles

To a solution of the aldehyde (1.0 mmol) in a mixture of water and a suitable organic solvent (e.g., acetonitrile, 1:1 v/v, 10 mL) is added hydroxylamine-O-sulfonic acid (1.2 mmol). The reaction mixture is stirred at room temperature or heated gently (40-60 °C) and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[3]

Table 1: Synthesis of Nitriles from Various Aldehydes using HOSA

| Entry | Aldehyde | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | Benzonitrile | 95 | [3] |

| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 98 | [3] |

| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzonitrile | 92 | [3] |

| 4 | Cinnamaldehyde | Cinnamonitrile | 88 | [3] |

| 5 | Heptanal | Heptanenitrile | 85 | [3] |

Beckmann Rearrangement of Ketones to Amides

Hydroxylamine-O-sulfonic acid, in conjunction with a copper(II) triflate (Cu(OTf)2) catalyst, facilitates a mild and efficient one-pot Beckmann rearrangement of ketones to the corresponding amides.[4][5][6] This method is notable for its operational simplicity and its applicability to a broad range of ketones, providing good to excellent yields of the amide products.[4][5]

Reaction Mechanism:

The proposed mechanism involves the initial formation of a ketoxime intermediate, which is then activated by the copper catalyst. This is followed by a concerted rearrangement where the group anti to the oxime hydroxyl migrates to the nitrogen with the concomitant cleavage of the N-O bond, leading to a nitrilium ion. Subsequent hydrolysis of the nitrilium ion affords the amide.[4][7][8]

Experimental Protocol: General Procedure for the Cu(OTf)2-Catalyzed Beckmann Rearrangement

To a solution of the ketone (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane (B1671644) (5 mL) is added hydroxylamine-O-sulfonic acid (1.5 mmol) and Cu(OTf)2 (5 mol%). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with dichloromethane, and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography on silica gel to afford the pure amide.[5]

Table 2: Cu(OTf)2-Catalyzed Beckmann Rearrangement of Various Ketones

| Entry | Ketone | Product | Yield (%) | Reference |

| 1 | Acetophenone | Acetanilide | 85 | [5] |

| 2 | Benzophenone | N-Phenylbenzamide | 78 | [5] |

| 3 | Cyclohexanone | ε-Caprolactam | 92 | [5] |

| 4 | 4-Methylacetophenone | N-(p-tolyl)acetamide | 88 | [5] |

| 5 | Propiophenone | N-Phenylpropionamide | 82 | [5] |

Intermolecular Aziridination of Alkenes

HOSA serves as an effective nitrogen source for the intermolecular aziridination of unactivated olefins, yielding N-H aziridines. The reaction proceeds under mild conditions, often in the presence of a suitable base like pyridine (B92270) or piperidine, and provides moderate to excellent yields of the desired products.[3][9][10]

Reaction Mechanism:

The precise mechanism is still under investigation, but it is believed to involve the in situ formation of a reactive aminating species, possibly a nitrene or a nitrenoid, which then adds to the double bond of the alkene in a concerted or stepwise fashion to form the aziridine (B145994) ring.

Experimental Protocol: General Procedure for the Intermolecular Aziridination of Alkenes

To a solution of the alkene (1.0 mmol) in a suitable solvent such as hexafluoroisopropanol (HFIP) is added a base (e.g., pyridine, 1.2 mmol) and hydroxylamine-O-sulfonic acid (1.2 mmol). The reaction mixture is stirred at room temperature for a specified time and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[9]

Table 3: Intermolecular Aziridination of Various Alkenes with HOSA

| Entry | Alkene | Product | Yield (%) | Reference |

| 1 | Styrene | 2-Phenylaziridine | 75 | [9] |

| 2 | Cyclooctene | 9-Azabicyclo[6.1.0]nonane | 86 | [3] |

| 3 | 1-Octene | 2-Hexylaziridine | 68 | [9] |

| 4 | trans-Stilbene | trans-2,3-Diphenylaziridine | 82 | [9] |

| 5 | Indene | 1a,6b-Dihydro-7H-benzo[b]cyclopropa[d]pyridine | 79 | [9] |

Other Notable Reactions

Beyond the aforementioned transformations, HOSA is also a valuable reagent for:

-

Formation of Oximes: Aliphatic ketones react with HOSA to produce the corresponding oximes in good yields.[4][11]

-

Synthesis of Diaziridines: In the presence of a primary amine, HOSA reacts with aldehydes and ketones to form diaziridines, which are three-membered rings containing two nitrogen atoms.[12]

-

Amination of Heterocycles: HOSA can be used to aminate various nitrogen-containing heterocycles, such as pyridines, to furnish N-amino derivatives. For instance, the reaction with pyridine gives 1-aminopyridinium salt with a high yield.[2]

-

Amination of Thioethers and Phosphines: HOSA can aminate thioethers to sulfinimines and tertiary phosphines to phosphine (B1218219) imides.[1][10]

Safety and Handling

Hydroxylamine-O-sulfonic acid is a corrosive solid and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is hygroscopic and should be stored in a cool, dry place. Avoid contact with skin, eyes, and respiratory tract. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Hydroxylamine-O-sulfonic acid is a versatile and powerful reagent with a rich and diverse reactivity profile. Its ability to act as both a nucleophile and an electrophile has led to its widespread use in a variety of important synthetic transformations. The mild reaction conditions, high yields, and operational simplicity associated with many HOSA-mediated reactions make it an attractive tool for researchers, scientists, and drug development professionals in their pursuit of novel and complex molecules. A thorough understanding of its reactivity and the availability of detailed experimental protocols will undoubtedly continue to fuel its application in cutting-edge chemical synthesis.

References

- 1. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct synthesis of nitriles from aldehydes with hydroxylamine-O-sulfonic acid in acidic water [agris.fao.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using Hydroxylamine-O-sulfonic Acid (HOSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of N-H Aziridines from Unactivated Olefins Using Hydroxylamine- O-Sulfonic Acids as Aminating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beckmann Rearrangement [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Nature of Hydroxylamine-O-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Hydroxylamine-O-sulfonic acid (HOSA), with the chemical formula H₃NO₄S, is a versatile and powerful inorganic reagent in synthetic organic chemistry.[1][2] It is a white, water-soluble, and hygroscopic solid that exists as a zwitterion (+H₃NOSO₃⁻) in its solid state.[1][3] This unique structural feature underpins its dual reactivity, allowing it to function as both an electrophile and a nucleophile depending on the reaction conditions.[1][4][5] This guide provides a comprehensive overview of HOSA's synthesis, its dichotomous reactivity, and its applications, particularly within the pharmaceutical industry.

Synthesis of Hydroxylamine-O-sulfonic Acid

The industrial and laboratory-scale synthesis of HOSA is most commonly achieved through the sulfonation of hydroxylamine (B1172632).[3]

1. From Hydroxylamine Sulfate (B86663) and Oleum: The standard method involves treating hydroxylamine sulfate with fuming sulfuric acid (oleum).[1][6][7] (NH₃OH)₂SO₄ + 2SO₃ → 2H₂NOSO₃H + H₂SO₄[1][3]